N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with azetidine intermediates. One common method includes the treatment of 1,3,4-thiadiazole derivatives with hydrazinecarbothioamide in the presence of triethylamine and ethanol . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the azetidine moiety is substituted with other functional groups.
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biomolecules such as proteins and DNA, disrupting their normal functions. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The azetidine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(3-methylphenyl)acetamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-((5-(((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide: This compound has shown anticancer activity against breast cancer cell lines.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This derivative has been evaluated for its cytotoxic effects against various human cancer cells.
The uniqueness of this compound lies in its combination of the thiadiazole ring and azetidine moiety, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C15H18N4OS |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C15H18N4OS/c1-10-4-3-5-12(6-10)7-14(20)16-13-8-19(9-13)15-18-17-11(2)21-15/h3-6,13H,7-9H2,1-2H3,(H,16,20) |
InChI Key |
FHMWUFLHPFRLMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CN(C2)C3=NN=C(S3)C |
Origin of Product |
United States |
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